molecular formula C9H13Cl2N3 B3377815 N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride CAS No. 135410-04-7

N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride

Cat. No.: B3377815
CAS No.: 135410-04-7
M. Wt: 234.12 g/mol
InChI Key: XVUORZBRKVSQMK-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride is a substituted pyridine derivative characterized by a chloropyridinylmethyl group attached to a methyl-substituted ethanimidamide backbone. This compound is structurally related to neonicotinoid insecticides but lacks the cyano or nitro functional groups commonly found in commercial pesticides like acetamiprid or imidacloprid. Its hydrochloride salt form enhances solubility in polar solvents, making it a critical intermediate in organic synthesis and pesticide development .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUORZBRKVSQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N(C)CC1=CN=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135410-04-7
Record name N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride is primarily recognized as a metabolite of acetamiprid, a neonicotinoid insecticide widely used in agriculture. Its role as a pesticide includes:

  • Insecticidal Activity : It acts as an agonist for nicotinic acetylcholine receptors (nAChRs), disrupting the nervous system of insects and leading to paralysis and death.

Case Study: Efficacy Against Pests

A study conducted on the effectiveness of acetamiprid, which includes this compound as a metabolite, demonstrated significant control over aphid populations in various crops like cucumbers and tomatoes. The results indicated:

CropPest TypeControl Efficacy (%)
CucumberAphids85%
TomatoWhiteflies78%

This efficacy highlights the compound's importance in integrated pest management strategies.

Pharmaceutical Applications

In the pharmaceutical realm, this compound has potential applications due to its structural similarity to other biologically active compounds.

Potential Therapeutic Uses

Research indicates that compounds similar to N-methylethanimidamide derivatives may have:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

A laboratory study evaluated the antimicrobial effects of structurally related compounds against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that further exploration into its pharmaceutical properties could lead to novel treatments.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals.

Toxicity Assessment

Toxicological evaluations have indicated that while the compound exhibits insecticidal properties, it poses certain risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).

This necessitates careful handling and consideration of environmental impacts when used as an agricultural pesticide.

Mechanism of Action

The mechanism of action of N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several neonicotinoids and their metabolites. Below is a detailed comparison based on chemical structure, physicochemical properties, and environmental behavior.

Structural Analogs and Derivatives

Acetamiprid
  • IUPAC Name: (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide .
  • Key Differences: Presence of a cyanoimino group (-N-C≡N) at the ethanimidamide position. Higher polarity (lower log KOW = 0.7) due to the cyano group .
  • Applications : Widely used as an insecticide with systemic activity.
Imidacloprid
  • IUPAC Name : (NE)-N-[1-(6-Chloropyridin-3-yl)methyl]imidazolidin-2-yldiene]nitramide .
  • Key Differences: Nitroimine group (-N-NO₂) instead of an imidamide. Higher persistence in the environment (DT50 = 48–190 days) .
Thiacloprid
  • IUPAC Name : [3-(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-yldiene]cyanamide .
  • Key Differences :
    • Thiazolidine ring replaces the imidamide backbone.
    • Moderate water solubility (0.19 g/L at 20°C) .

Physicochemical Properties

Property Target Compound (Hydrochloride) Acetamiprid Imidacloprid Thiacloprid
Molecular Weight 222.7 (base) 222.7 255.7 252.7
Water Solubility High (salt form) 4.25 g/L (25°C) 0.61 g/L (20°C) 0.19 g/L (20°C)
log KOW Not reported 0.7 0.57 1.26
pKa Not reported 1.0 1.56, 11.12 Non-ionizable
DT50 Not reported 1–8.2 days 48–190 days 12–142 days

Notes:

  • The hydrochloride form of the target compound likely increases its water solubility compared to non-ionic analogs like imidacloprid .
  • Lack of cyano/nitro groups may reduce insecticidal activity but improve biodegradability compared to commercial neonicotinoids .

Metabolic and Environmental Behavior

  • Degradation Pathways: Microbial degradation by Ochrobactrum sp. Cytochrome P450-mediated hydroxylation is a common pathway for neonicotinoids, but the absence of a cyano group in the target compound may alter metabolic routes .
  • Environmental Persistence :

    • Acetamiprid’s shorter DT50 (1–8.2 days) contrasts with imidacloprid’s persistence (48–190 days), highlighting the role of functional groups in environmental stability .

Biological Activity

N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride, commonly known as acetamiprid, is a neonicotinoid insecticide widely used in agriculture. This article explores its biological activity, focusing on its mechanisms of action, effects on non-target organisms, and relevant research findings.

Acetamiprid functions primarily as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the target pests. The compound has a high affinity for insect nAChRs compared to mammalian receptors, which contributes to its selective toxicity.

Key Properties:

  • Chemical Structure : C10H11ClN4
  • CAS Number : 135410-20-7
  • Molecular Weight : 222.674 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 352.4 °C
  • Melting Point : 101-103 °C

Biological Activity in Insects

Acetamiprid exhibits potent insecticidal activity against a variety of pests, including aphids, whiteflies, and thrips. Its effectiveness is attributed to its rapid absorption and systemic action within plants.

Efficacy Studies

Research indicates that acetamiprid is effective at low concentrations, with lethal doses often reported in micrograms per liter. For instance, studies have shown that exposure to acetamiprid can lead to significant mortality rates in treated populations of target insects within 24 hours.

Pest TypeLethal Concentration (LC50)Time to Mortality
Aphids0.1 - 0.5 µg/L24 hours
Whiteflies0.2 - 0.6 µg/L48 hours
Thrips0.3 - 0.7 µg/L72 hours

Effects on Non-target Organisms

While acetamiprid is designed to target specific pests, its use raises concerns regarding non-target organisms, including beneficial insects and aquatic life.

Case Studies

  • Honeybee Impact : A study demonstrated that acetamiprid exposure can lead to significant behavioral changes in honeybees, affecting foraging patterns and navigation abilities. The compound was found to accumulate in bee tissues, raising concerns about long-term exposure effects .
  • Aquatic Ecosystems : Research has shown that acetamiprid can persist in aquatic environments, leading to potential risks for fish and other aquatic organisms. The compound's half-life in water can range from several days to weeks depending on environmental conditions .

Regulatory Status and Environmental Concerns

Due to its potential impact on non-target species and ecosystems, regulatory bodies have scrutinized the use of acetamiprid. Some regions have proposed restrictions or bans on its usage in agricultural practices.

Summary of Regulatory Actions:

  • EU Regulations : Acetamiprid has faced bans in certain EU countries due to concerns over its effects on pollinators.
  • US EPA Review : The Environmental Protection Agency (EPA) continues to evaluate the safety of acetamiprid concerning its ecological impact.

Q & A

Q. How do environmental factors influence the degradation kinetics of this compound in soil?

  • Methodological Answer : Conduct soil microcosm studies under varying pH (5–8), moisture (10%–30%), and microbial activity levels. Measure DT50 (half-life) via LCMS quantification of parent compound and metabolites (e.g., desmethyl or hydroxylated derivatives). For example, acidic soils (pH 5) accelerate hydrolysis, reducing DT50 to <10 days, while alkaline conditions stabilize the compound .

Q. What computational tools are suitable for modeling the binding affinity of this compound to insect nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with homology models of nAChRs based on Apis mellifera (honeybee) receptors. Key parameters include:
  • Ligand preparation : Optimize protonation states at pH 7.4 using Open Babel.
  • Binding pocket definition : Focus on loops C and F of the receptor’s α-subunit.
  • Scoring : Compare binding energies (ΔG) with imidacloprid and acetamiprid to assess selectivity .

Q. How can metabolic pathways of this compound be elucidated in non-target organisms?

  • Methodological Answer : Expose model organisms (e.g., Daphnia magna) to the compound at sublethal concentrations. Extract metabolites from homogenized tissues and identify via high-resolution LC-QTOF-MS. Key metabolites include:
  • N-demethylated derivative : m/z 194.02 ([M+H]+).
  • 6-Chloronicotinic acid : A common degradation product (confirmed via comparison with reference standards) .

Q. What crystallographic techniques are optimal for resolving the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL-2018/3 reveals bond angles and packing motifs. For example, the hydrochloride salt shows a monoclinic space group (P2₁/c) with hydrogen bonding between the imidamide N-H and chloride ions .

Data Contradictions and Resolution

Q. Discrepancies in reported DT50 values across studies: How to reconcile them?

  • Analysis : Variations arise from experimental conditions (e.g., soil type, microbial load). Standardize testing using OECD Guideline 307 (aerobic degradation) with loamy sand soil (pH 6.5, 25°C). Meta-analysis of 10 studies shows DT50 ranges from 8–42 days, with photolysis contributing significantly in surface soils .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride
Reactant of Route 2
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.